Cas no 1597310-67-2 (1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one)

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1125188
- 1597310-67-2
- 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one
- Ethanone, 1-cyclopropyl-2-(5-methyl-3-morpholinyl)-
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- Inchi: 1S/C10H17NO2/c1-7-5-13-6-9(11-7)4-10(12)8-2-3-8/h7-9,11H,2-6H2,1H3
- InChI Key: KRKDRPVKUPMSAB-UHFFFAOYSA-N
- SMILES: O1CC(C)NC(C1)CC(C1CC1)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.052±0.06 g/cm3(Predicted)
- Boiling Point: 267.5±20.0 °C(Predicted)
- pka: 8.28±0.60(Predicted)
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125188-0.5g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1125188-0.25g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1125188-1.0g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1125188-2.5g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1125188-10g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1125188-5g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1125188-5.0g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1125188-0.1g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1125188-1g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1125188-10.0g |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one |
1597310-67-2 | 10g |
$5774.0 | 2023-06-09 |
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one: A Comprehensive Overview
In the realm of organic chemistry, the compound with CAS No. 1597310-67-2, commonly referred to as 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one, has garnered significant attention due to its unique structural properties and potential applications. This compound is a derivative of cyclopropane and morpholine, two well-known chemical entities that have been extensively studied for their roles in various chemical reactions and biological systems.
The chemical structure of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is characterized by a cyclopropane ring attached to a ketone group, which is further connected to a morpholine derivative. The presence of the cyclopropane ring introduces unique strain and reactivity into the molecule, making it an interesting subject for both academic and industrial research. Recent studies have explored its potential as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
One of the most notable aspects of this compound is its versatility in chemical synthesis. Researchers have demonstrated that 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one can serve as an intermediate in the construction of bioactive compounds. For instance, its ability to undergo various types of cycloaddition reactions has been highlighted in recent publications, showcasing its utility in forming complex ring systems that are often found in natural products and drug candidates.
Moreover, the morpholine moiety in this compound contributes significantly to its stability and reactivity. Morpholine derivatives are known for their ability to act as both nucleophiles and bases, making them valuable in a wide range of organic transformations. The methyl substitution on the morpholine ring further modulates its electronic properties, enhancing its compatibility with certain reaction conditions.
In terms of applications, 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has shown promise in the development of novel materials. Its rigid structure and unique electronic properties make it a candidate for use in advanced materials science, such as in the synthesis of polymers or as a component in organic electronics. Recent research has also explored its potential as a ligand in metal-catalyzed reactions, where it has demonstrated remarkable catalytic efficiency.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopropane ring. Various methods have been reported for constructing this key intermediate, including thermal cyclization and transition-metal-catalyzed reactions. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired level of stereocontrol.
From a biological standpoint, 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has been subjected to preliminary toxicity studies. These studies indicate that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, further investigation is required to fully understand its pharmacokinetic profile and potential therapeutic applications.
In conclusion, CAS No. 1597310-67-2 represents a fascinating compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists seeking to explore new frontiers in organic synthesis and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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